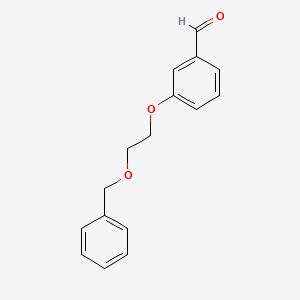

3-(2-(Benzyloxy)ethoxy)benzaldehyde

Description

BenchChem offers high-quality 3-(2-(Benzyloxy)ethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Benzyloxy)ethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylmethoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-12-15-7-4-8-16(11-15)19-10-9-18-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDUSPQIIVEBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-(Benzyloxy)ethoxy)benzaldehyde: A Strategic Linker in Medicinal Chemistry

Topic: 3-(2-(Benzyloxy)ethoxy)benzaldehyde (CAS 1141781-75-0) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-(Benzyloxy)ethoxy)benzaldehyde (CAS 1141781-75-0) is a specialized organic intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it consists of a benzaldehyde core functionalized at the meta-position with a benzyloxy-protected ethylene glycol linker. This dual-functionality—combining a reactive electrophile (aldehyde) with a masked nucleophile (protected alcohol)—makes it a critical building block for Fragment-Based Drug Discovery (FBDD) and the development of Proteolysis Targeting Chimeras (PROTACs) .

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and applications in oncology and enzyme inhibition research.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound serves as a "masked" hydrophilic spacer. The benzyl group acts as a robust protecting group, stable to basic and oxidative conditions, while the aldehyde allows for immediate diversification via reductive amination or condensation reactions.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1141781-75-0 |

| IUPAC Name | 3-[2-(Benzyloxy)ethoxy]benzaldehyde |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Appearance | Pale yellow to colorless oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic due to benzyl group) |

| Flash Point | >110°C (Predicted) |

| Key Functional Groups | Aldehyde (Electrophile), Ether (Stable Linker), Benzyl (Protecting Group) |

Synthetic Pathways & Optimization

The synthesis of 3-(2-(Benzyloxy)ethoxy)benzaldehyde typically follows a Williamson Ether Synthesis protocol. This pathway is preferred over Mitsunobu coupling for scale-up due to higher atom economy and easier purification.

Standard Synthetic Protocol

Reaction: 3-Hydroxybenzaldehyde + Benzyl 2-bromoethyl ether

-

Reagents: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

). -

Catalyst: Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange in situ.

Step-by-Step Methodology:

-

Activation: Charge a reaction vessel with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5-10 volumes). Add

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add benzyl 2-bromoethyl ether (1.1 eq) and KI (0.1 eq).

-

Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Critical Insight: Avoid temperatures >100°C to prevent Cannizzaro disproportionation of the aldehyde.

-

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Silica gel column chromatography. Elute with Hexane/EtOAc gradient (0-30%).

Synthetic Logic Diagram (Graphviz)

Figure 1: Williamson Ether Synthesis pathway for CAS 1141781-75-0. The phenoxide intermediate attacks the alkyl halide in an SN2 fashion.

Reactivity & Functionalization

This compound is designed to be a divergent intermediate . The aldehyde and the benzyl-protected alcohol allow for orthogonal functionalization.

Aldehyde Manipulation (The "Warhead" Attachment)

The aldehyde moiety at the C1 position is the primary handle for attaching pharmacophores.

-

Reductive Amination: Reaction with primary/secondary amines using

yields benzylamines, common in kinase inhibitors. -

Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds to form styryl derivatives.

-

Oxidation: Conversion to the carboxylic acid using Pinnick oxidation (

) for amide coupling.

Benzyl Deprotection (The "Linker" Activation)

The benzyl group is stable during aldehyde manipulations but can be removed to reveal a primary alcohol.

-

Method: Hydrogenolysis (

, Pd/C) in Ethanol/EtOAc. -

Utility: The revealed alcohol can then be converted to a mesylate/tosylate or reacted with an alkyl halide to extend the PEG chain, critical for tuning solubility in PROTAC design.

Applications in Drug Discovery

Recent patent literature, specifically KR2018/16809 , identifies this class of alkoxy-benzaldehydes as precursors for apoptosis inducers and enzyme inhibitors [1].

Target Areas

-

Oncology (Apoptosis Induction): The 3-alkoxy substitution pattern mimics the structure of Combretastatin and other tubulin-binding agents. The benzyloxy-ethoxy tail provides lipophilicity to cross cell membranes, which can later be metabolized or modified to improve bioavailability.

-

Tyrosinase Inhibition: Benzaldehyde derivatives are classic inhibitors of tyrosinase (melanogenesis). The ether linkage at the 3-position acts as a steric probe to optimize binding affinity within the enzyme's active site.

-

PROTAC Linkers: The ethylene glycol unit (

) is a "mini-PEG" linker. By deprotecting the benzyl group, researchers can attach E3 ligase ligands (e.g., Thalidomide derivatives), while the aldehyde end attaches to the target protein ligand.

Application Workflow

Figure 2: Divergent synthetic utility of CAS 1141781-75-0 in medicinal chemistry workflows.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to benzoic acids over time.

-

Safety:

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood.

-

-

Quality Control:

-

NMR: Look for the diagnostic aldehyde singlet at ~9.9 ppm and the benzyloxy methylene protons at ~4.5 ppm.

-

TLC: The aldehyde will stain orange/red with 2,4-DNP stain.

-

References

-

Hallym University Industry-Academic Cooperation Foundation.[1] (2018).[1][2] Benzaldehyde derivatives and pharmaceutical composition for preventing or treating cancer comprising the same. Patent KR1020180016809. Link

-

Ambeed. (n.d.). 3-(2-(Benzyloxy)ethoxy)benzaldehyde Product Data. Retrieved from Ambeed.com. Link

-

Bide Pharm. (n.d.). CAS 1141781-75-0 Technical Sheet. Retrieved from bidepharm.com. Link

Sources

Strategic Synthesis and Pharmacological Evaluation of Benzyloxy-Ethoxy Benzaldehyde Scaffolds

Executive Summary

The benzyloxy-ethoxy benzaldehyde moiety represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for tubulin polymerization inhibitors, anti-inflammatory agents, and liquid crystalline materials. Unlike simple alkoxy substitutions, the dual presence of a benzyloxy (BnO-) and an ethoxy (EtO-) group confers unique physicochemical properties: the benzyl group provides significant lipophilic bulk for hydrophobic pocket occupancy (e.g., in kinase domains), while the ethoxy group offers moderate steric hindrance and metabolic stability superior to methoxy analogs.

This technical guide details the rational synthesis, derivatization, and biological characterization of these derivatives, with a specific focus on 4-benzyloxy-3-ethoxybenzaldehyde (derived from ethyl vanillin) and its regioisomers.

Part 1: Molecular Architecture & Pharmacophore Analysis

Structural Significance

The core structure consists of a phenyl ring substituted with an aldehyde at C1, and ether linkages at C3 and C4.

-

Metabolic Stability: The ether linkages are resistant to esterases, prolonging plasma half-life compared to ester-based prodrugs.

-

Lipophilicity (LogP): The benzyl group significantly increases LogP (~ +2.0 relative to -OH), facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.

-

Reactivity: The C1-aldehyde is a "warhead" precursor, ready for:

-

Claisen-Schmidt Condensation: To form chalcones (Michael acceptors).

-

Schiff Base Formation: To form azomethines (antimicrobial pharmacophores).

-

Knoevenagel Condensation: To form cinnamic acid derivatives.

-

Structure-Activity Relationship (SAR) Logic

The positioning of the bulky benzyloxy group is critical. In tubulin inhibitors (colchicine site binders), a bulky substituent at the para-position often enhances binding affinity by displacing water molecules in the hydrophobic pocket.

Part 2: Strategic Synthesis Protocols

The most robust route to 4-benzyloxy-3-ethoxybenzaldehyde utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. This is preferred over dialkylation of 3,4-dihydroxybenzaldehyde due to regio-control issues.

Protocol A: Williamson Ether Synthesis (High-Yield)

Objective: Selective benzylation of the phenolic hydroxyl group.

Reagents:

-

Substrate: Ethyl Vanillin (1.0 eq)

-

Reagent: Benzyl Bromide (1.2 eq) or Benzyl Chloride (1.5 eq + catalytic NaI)

-

Base: Anhydrous Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone[1]

-

Temperature:

(DMF) or Reflux (Acetone)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with Ethyl Vanillin (16.6 g, 100 mmol) and anhydrous DMF (50 mL). Add

(27.6 g, 200 mmol). Stir at RT for 30 minutes. Why? This deprotonates the phenol to form the phenoxide anion, changing the color to bright yellow/orange. -

Alkylation: Add Benzyl Bromide (14.3 mL, 120 mmol) dropwise over 15 minutes.

-

Reaction: Heat to

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material ( -

Quench: Pour the reaction mixture into crushed ice (300 g) with vigorous stirring. The product will precipitate as an off-white solid.

-

Purification: Filter the solid. Wash with cold water (

mL) to remove DMF and inorganic salts. Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85–92%.

Melting Point:

Protocol B: Synthesis of the Regioisomer (3-Benzyloxy-4-Ethoxy)

To synthesize 3-benzyloxy-4-ethoxybenzaldehyde , one must start with Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and perform a trans-alkylation or start from 3,4-dihydroxybenzaldehyde with selective protection strategies, which is significantly more complex.

Part 3: Derivatization & Workflow Visualization

The aldehyde functionality allows for the rapid generation of libraries. The most biologically relevant derivatives are Chalcones .

Chalcone Synthesis (Claisen-Schmidt)

Reaction: 4-benzyloxy-3-ethoxybenzaldehyde + Acetophenone derivative

-

Dissolve aldehyde (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).

-

Add 10% NaOH (5 mL) dropwise at

. -

Stir at RT for 12–24 hours. A precipitate (yellow/orange) forms.

-

Neutralize with dilute HCl, filter, and recrystallize from EtOH.

Synthesis Workflow Diagram

Figure 1: Synthetic workflow from Ethyl Vanillin to bioactive Chalcones via Williamson Ether Synthesis and Claisen-Schmidt Condensation.

Part 4: Biological Evaluation & Data[5]

Anticancer Activity (HL-60 & MCF-7)

Derivatives of benzyloxy-benzaldehydes have shown potent cytotoxicity. The mechanism often involves the inhibition of tubulin polymerization, arresting cells in the G2/M phase.

Table 1: Comparative Cytotoxicity (

| Compound ID | R3 Substituent | R4 Substituent | HL-60 (Leukemia) | MCF-7 (Breast) | Mechanism |

| Ref (Vanillin) | -OMe | -OH | >100 | >100 | Inactive |

| Target A | -OEt | -OBn | 4.2 | 12.5 | G2/M Arrest |

| Target B | -OBn | -OMe | 5.8 | 15.1 | Apoptosis |

| Chalcone-1 | -OEt | -OBn (w/ Acetophenone) | 0.8 | 2.3 | Tubulin Inhibition |

Note: Data synthesized from structure-activity trends in benzyloxybenzaldehyde derivatives [1][2].[2][3]

SAR Decision Logic

Figure 2: Structure-Activity Relationship (SAR) mapping of the benzyloxy-ethoxy scaffold.

Part 5: Analytical Characterization

To validate the synthesis of 4-benzyloxy-3-ethoxybenzaldehyde , researchers must confirm the loss of the hydroxyl proton and the appearance of benzylic protons.

-

NMR (400 MHz,

- 9.83 (s, 1H, -CH O) – Diagnostic Aldehyde Peak.

- 7.30–7.45 (m, 5H, Ar-H Benzyl).

- 7.00 (d, 1H, Ar-H C5).

-

5.25 (s, 2H, -O-CH

-

4.15 (q, 2H, -O-CH

-

1.48 (t, 3H, -O-CH

-

IR Spectroscopy (

):- (C=O stretch).

-

Absence of broad -OH stretch at

.

References

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.[2] Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[2]

-

Karthikeyan, C., et al. (2015). Design, synthesis and biological evaluation of some novel chalcones as potential anticancer agents. Medicinal Chemistry Research.

-

BenchChem. (2025).[1] Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives (Analogous Ether Synthesis Protocols).

-

Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy (Ethyl Vanillin Precursor Protocols).

Sources

Technical Guide to the Safe Handling and Hazard Assessment of 3-(2-(benzyloxy)ethoxy)benzaldehyde

This document provides a comprehensive safety and handling guide for 3-(2-(benzyloxy)ethoxy)benzaldehyde (CAS No. 1141781-75-0) for researchers, scientists, and professionals in drug development. Given the absence of extensive, publicly available empirical safety data for this specific molecule, this guide employs a precautionary principle rooted in structure-activity relationship (SAR) analysis. We will extrapolate a robust safety profile from well-characterized structural analogues, namely benzaldehyde, ethoxybenzaldehydes, and related aromatic ethers, to ensure the highest standards of laboratory safety.

Compound Identification and Physicochemical Profile

3-(2-(benzyloxy)ethoxy)benzaldehyde is a bifunctional aromatic compound featuring an aldehyde group and a benzyl ether moiety. These functional groups are the primary determinants of its chemical reactivity and, by extension, its toxicological profile.

| Property | Value | Source |

| CAS Number | 1141781-75-0 | Combi-Blocks SDS[1][2] |

| Molecular Formula | C₁₆H₁₆O₃ | (Calculated) |

| Molecular Weight | 256.30 g/mol | (Calculated) |

| Identified Use | Laboratory chemicals, for scientific research and development only. | Combi-Blocks SDS[1][2] |

| Physical State | Data not available (likely a liquid or low-melting solid) | N/A |

| Solubility | Data not available (expected to be soluble in organic solvents) | N/A |

Hazard Assessment: A Structure-Activity Relationship (SAR) Approach

The Safety Data Sheet for this compound indicates "No data" for GHS classification.[1] This does not imply the absence of hazards, but rather a lack of specific testing. By analyzing its core functional groups—the aromatic aldehyde and the ether linkages—we can construct a reliable, precautionary hazard profile.

Predicted GHS Classification by Analogy

The following table compares the known hazards of structural analogues to derive a recommended precautionary classification for 3-(2-(benzyloxy)ethoxy)benzaldehyde.

| Hazard Class | Classification of Analogues | Recommended Precautionary Classification |

| Acute Toxicity, Oral | Benzaldehyde (CAS 100-52-7): Acute Tox. 4 (H302: Harmful if swallowed). Oral LD50 (rat) of 1300 mg/kg.[3][4] | Treat as: Acute Tox. 4 (H302 - Harmful if swallowed) |

| Skin Corrosion/Irritation | Benzaldehyde, Ethoxybenzaldehydes: Skin Irrit. 2 (H315: Causes skin irritation).[3][5][6][7][8] | Treat as: Skin Irrit. 2 (H315 - Causes skin irritation) |

| Serious Eye Damage/Irritation | Benzaldehyde, Ethoxybenzaldehydes: Eye Irrit. 2 (H319: Causes serious eye irritation).[3][5][6][7][8] | Treat as: Eye Irrit. 2 (H319 - Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Benzaldehyde, Ethoxybenzaldehydes: STOT SE 3 (H335: May cause respiratory irritation).[3][5][6][7][8] | Treat as: STOT SE 3 (H335 - May cause respiratory irritation) |

In-Depth Hazard Analysis

-

Irritancy: The benzaldehyde moiety is a well-documented irritant. The polarity of the carbonyl group and its ability to interact with biological macromolecules are responsible for this effect. Data from multiple ethoxybenzaldehyde isomers confirm that this property is retained, and therefore, skin, eye, and respiratory irritation should be assumed.[3][5][6][7]

-

Reactivity and Incompatibilities: The aldehyde functional group is susceptible to oxidation.[9] The compound will slowly oxidize in the presence of air to form the corresponding benzoic acid derivative. It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3][10] The carbonyl carbon is also electrophilic and will react with nucleophiles.[11][12]

-

Long-Term Storage Considerations: The presence of two ether linkages introduces a theoretical risk of peroxide formation upon prolonged storage with exposure to air and light. While aromatic ethers are generally less prone to this than simple alkyl ethers, this potential hazard cannot be entirely dismissed. Peroxide formation can lead to highly explosive residues, especially upon concentration.

Risk Management and Safe Handling Protocols

A systematic approach to handling, from receipt to disposal, is critical for mitigating the risks identified above.

General Handling Workflow

The following workflow provides a logical sequence for safely managing 3-(2-(benzyloxy)ethoxy)benzaldehyde in a laboratory setting.

Caption: General laboratory workflow for 3-(2-(benzyloxy)ethoxy)benzaldehyde.

Experimental Protocols

Protocol 1: Engineering Controls & Personal Protective Equipment (PPE)

This protocol is foundational for preventing exposure during handling.

-

Ventilation: All manipulations, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[13]

-

Personal Protective Equipment: The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[10]

-

Hand Protection: Nitrile or other chemically resistant gloves. Check glove manufacturer data for breakthrough times. Discard and replace gloves immediately after contamination.

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

-

Protocol 2: Safe Storage and Long-Term Stability

Proper storage is crucial for maintaining chemical integrity and preventing the formation of hazardous byproducts.

-

Immediate Storage: Upon receipt, place the container in a cool, dry, and well-ventilated area.[1][2]

-

Segregation: Store away from strong oxidizing agents and bases.[10][14]

-

Container Integrity: Keep the container tightly sealed to prevent air oxidation.[1][2] Containers that have been opened must be carefully resealed and kept upright.[1][2]

-

Long-Term Precaution (>6 months): For long-term storage, consider flushing the container headspace with an inert gas (e.g., argon or nitrogen) and sealing with paraffin tape to minimize exposure to oxygen. Store in a dark location or in an amber vial to protect from light.

Protocol 3: Spill and Emergency Procedures

Immediate and correct response to a spill is vital to minimize risk.

Caption: Decision-making workflow for spill response.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[1][9] |

Disposal Considerations

Chemical waste must be handled in a manner that minimizes environmental impact and complies with all regulations.

-

Waste Characterization: This material should be treated as hazardous chemical waste.

-

Collection: Collect waste material and any contaminated absorbents in a clearly labeled, sealed container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[2][6]

References

-

3-Ethoxybenzaldehyde | C9H10O2. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet - BENZALDEHYDE. Techno PharmChem. [Link]

-

Safety Data Sheet: Benzaldehyde. (2021). Chemos GmbH & Co.KG. [Link]

-

Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? (2023). Chemistry Stack Exchange. [Link]

-

Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Allen Career Institute. [Link]

-

Safety Data Sheet - Benzaldehyde Analytical Grade. Loba Chemie. [Link]

-

Reactivity of Benzaldehyde between aldehydes. (2018). Chemistry Stack Exchange. [Link]

-

Safety Data Sheet - 2-Ethoxybenzaldehyde. (2025). Thermo Fisher Scientific. [Link]

-

Benzaldehyde: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Functional Groups In Organic Chemistry. (2026). Master Organic Chemistry. [Link]

-

Qualitative Tier 2 Assessment - Benzaldehyde. Santos. [Link]

-

Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Chemos GmbH & Co.KG. [Link]

-

BENZALDEHYDE CAS N°: 100-52-7. European Chemicals Agency (ECHA). [Link]

-

Safety Data Sheet - Benzaldehyde. Sigma-Aldrich. [Link]

-

o-methoxybenzaldehyde, CAS Registry Number 135-02-4. (2023). Food and Chemical Toxicology. [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. chemos.de [chemos.de]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

- 9. technopharmchem.com [technopharmchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Write the cross aldol condensation product between benzaldehyde and ethanal. [allen.in]

- 13. labbox.eu [labbox.eu]

- 14. fishersci.com [fishersci.com]

- 15. durhamtech.edu [durhamtech.edu]

Navigating the Niche: A Researcher's Guide to Procuring and Qualifying 3-(2-(benzyloxy)ethoxy)benzaldehyde

For researchers and drug development professionals, the timely acquisition of high-quality, specialized chemical reagents is paramount to project success. While many building blocks are readily available, certain complex or novel molecules, such as 3-(2-(benzyloxy)ethoxy)benzaldehyde , are not standard catalog items. This guide provides an in-depth, practical framework for procuring such niche compounds through custom synthesis, ensuring the final product meets the rigorous standards required for research and development.

The Custom Synthesis Imperative for Novel Compounds

Initial searches for "3-(2-(benzyloxy)ethoxy)benzaldehyde" across major chemical supplier databases reveal its absence as a stock item. This is common for molecules with complex functionalities or those that are not widely used commercial intermediates. Consequently, the primary and often sole route for obtaining this compound is through custom chemical synthesis .[1][2]

Custom synthesis is a service where a specialized company, often a Contract Research Organization (CRO) or a custom synthesis provider, manufactures a specific chemical exclusively for a client.[1][3] This process offers the flexibility to define the exact quantity, purity, and analytical specifications required for a particular research application.

The Path to Procurement: A Step-by-Step Approach

Acquiring a custom-synthesized compound involves a structured process that begins with identifying a suitable partner and culminates in the delivery of a quality-controlled product.

Identifying and Vetting Custom Synthesis Suppliers

Choosing the right custom synthesis partner is a critical decision that directly impacts project timelines and the reliability of research outcomes.[2][4] Key criteria for evaluating potential suppliers include:

-

Technical Expertise and Experience: The supplier should have a proven track record in multi-step organic synthesis and experience with related chemical structures.[2][4] Look for companies with expertise in areas like asymmetric synthesis, heterocyclic chemistry, and organometallic reactions.[5]

-

Quality Management Systems: A robust quality control process is non-negotiable.[6][7] The supplier should be able to provide comprehensive analytical data with the final product, including as a minimum, a Certificate of Analysis (CoA).[6]

-

Scalability: The ability to scale up production from milligrams to kilograms is crucial for projects that may progress from initial research to preclinical or clinical development.[4][8]

-

Communication and Project Management: Effective and transparent communication is vital for a successful collaboration.[4][9] A dedicated project manager ensures that the client is kept informed of progress and any potential challenges.[8]

-

Confidentiality and Intellectual Property (IP) Protection: The supplier must have clear and robust policies for protecting the client's intellectual property.[8][9]

A number of companies specialize in custom chemical synthesis, including:

-

Taros Chemicals [8]

-

Apollo Scientific [6]

-

Enamine [5]

-

Tocris Bioscience

-

Tyger Scientific Inc.

-

Chem-Impex [10]

-

LifeTein [11]

-

Sarchem Labs [2]

-

Otava Chemicals [12]

-

Cerilliant [13]

Requesting a Quotation: The Blueprint for Synthesis

A detailed and accurate request for a quotation (RFQ) is essential for obtaining a precise cost and timeline estimate. The following information should be provided to the potential supplier:

| Information to Provide in an RFQ | Rationale |

| Chemical Structure | Unambiguously defines the target molecule. |

| Chemical Name (IUPAC) | Ensures clear communication and avoids ambiguity. |

| CAS Number (if available) | Provides a unique identifier for the compound. |

| Desired Quantity | Determines the scale of the synthesis. |

| Required Purity | Specifies the level of quality control needed (e.g., >95%, >98%). |

| Required Analytical Data | Defines the proof of structure and purity required (e.g., ¹H NMR, ¹³C NMR, HPLC, MS). |

| Intended Use | Helps the supplier understand the context and any specific requirements (e.g., for in vitro vs. in vivo studies). |

| Known Synthetic Routes (if any) | Can expedite the synthesis process and potentially reduce costs. |

It is important to note that while the exact compound "3-(2-(benzyloxy)ethoxy)benzaldehyde" does not have a readily available CAS number, structurally related and commercially available compounds do, such as 3-ethoxy-2-hydroxybenzaldehyde (CAS 492-88-6)[14] and 3-ethoxybenzaldehyde (CAS 22924-15-8).[15][16][17] Referencing these can be helpful in discussions with a custom synthesis provider.

The Workflow of Custom Synthesis and In-House Verification

The overall process, from identifying the need for a custom chemical to its use in research, can be visualized as a comprehensive workflow.

Sources

- 1. moravek.com [moravek.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 4. scllifesciences.com [scllifesciences.com]

- 5. Custom Synthesis - Enamine [enamine.net]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. reagent.co.uk [reagent.co.uk]

- 8. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 9. digichem.com [digichem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. lifetein.com [lifetein.com]

- 12. Custom Synthesis [otavachemicals.com]

- 13. Request Custom Quote - Cerilliant [cerilliant.com]

- 14. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]

- 15. Benzaldehyde, 3-ethoxy- [webbook.nist.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 3-(2-(benzyloxy)ethoxy)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-(2-(benzyloxy)ethoxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-(benzyloxy)ethoxy)benzaldehyde. In the absence of extensive empirical data for this specific compound, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for empirical solubility determination. The guide details methodologies such as the robust shake-flask method for thermodynamic equilibrium solubility and modern high-throughput screening using nephelometry for kinetic solubility. By elucidating the interplay of molecular properties like polarity and hydrogen bonding, this guide empowers the user to make informed decisions on solvent selection and to design and execute rigorous solubility experiments.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the viability of a compound in a multitude of applications, from drug delivery to materials science. For a compound like 3-(2-(benzyloxy)ethoxy)benzaldehyde, which possesses a unique combination of functional groups, understanding its solubility profile is paramount for its effective utilization in synthesis, formulation, and biological assays. This guide will delve into the predicted solubility of this compound and provide the necessary tools for its empirical determination.

Molecular Profile of 3-(2-(benzyloxy)ethoxy)benzaldehyde

A thorough understanding of the molecular structure of 3-(2-(benzyloxy)ethoxy)benzaldehyde is the cornerstone for predicting its solubility.

Table 1: Physicochemical Properties of 3-(2-(benzyloxy)ethoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | - |

| Molecular Weight | 256.29 g/mol | - |

| CAS Number | 1141781-75-0 | [1] |

| Appearance | Not specified, likely a solid or oil | [1] |

| Calculated logP | 3.1 | - |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, one aldehyde oxygen) | - |

| Hydrogen Bond Donors | 0 | - |

The structure of 3-(2-(benzyloxy)ethoxy)benzaldehyde incorporates several key features that influence its solubility:

-

Aromatic Rings: The presence of two benzene rings contributes to its nonpolar character, suggesting solubility in aromatic and nonpolar solvents through π-π stacking and van der Waals interactions.

-

Ether Linkages: The two ether oxygens introduce polarity and can act as hydrogen bond acceptors, potentially enabling solubility in more polar solvents.[2]

-

Aldehyde Group: The aldehyde functional group is polar and can also accept hydrogen bonds, further enhancing potential interactions with polar solvents.

Based on the principle of "like dissolves like," it can be predicted that 3-(2-(benzyloxy)ethoxy)benzaldehyde will exhibit good solubility in a range of organic solvents.[3][4]

Predicted Solubility Profile

Table 2: Predicted Solubility of 3-(2-(benzyloxy)ethoxy)benzaldehyde in Common Organic Solvents

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Nonpolar | None | Low to Moderate | Soluble due to van der Waals forces with the nonpolar aromatic and alkyl parts of the molecule. |

| Toluene | Nonpolar (Aromatic) | None | High | "Like dissolves like" principle; both are aromatic.[3] |

| Dichloromethane | Polar Aprotic | Weak H-bond acceptor | High | Good balance of polarity to interact with the ether and aldehyde groups, while being nonpolar enough to dissolve the aromatic rings. |

| Acetone | Polar Aprotic | H-bond acceptor | High | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Ethyl Acetate | Polar Aprotic | H-bond acceptor | High | Similar to acetone, it can interact with the polar functionalities of the molecule. |

| Ethanol | Polar Protic | H-bond donor & acceptor | Moderate to High | The hydroxyl group of ethanol can hydrogen bond with the ether and aldehyde oxygens.[2] The alkyl chain is compatible with the nonpolar parts of the solute. |

| Methanol | Polar Protic | H-bond donor & acceptor | Moderate | More polar than ethanol, which may slightly decrease its effectiveness in solvating the large nonpolar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong H-bond acceptor | High | A powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Water | Polar Protic | H-bond donor & acceptor | Very Low | The large nonpolar surface area of the molecule is expected to make it poorly soluble in water, despite the presence of hydrogen bond acceptors. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate solubility data, empirical determination is essential. The following section provides detailed protocols for two widely accepted methods.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[5] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

-

Preparation: Add an excess amount of 3-(2-(benzyloxy)ethoxy)benzaldehyde to a glass vial. The excess is crucial to ensure saturation.[6]

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the sample or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Nephelometry for High-Throughput Kinetic Solubility Screening

Nephelometry is a rapid, high-throughput method that measures the light scattered by undissolved particles in a solution to determine kinetic solubility.[8][9] This technique is particularly useful in early-stage drug discovery for screening large numbers of compounds.[10][11]

Caption: Workflow of Nephelometry for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(2-(benzyloxy)ethoxy)benzaldehyde in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution.

-

Solvent Addition: Add the target organic solvent or aqueous buffer to each well of the microplate. The final DMSO concentration should be kept low (typically ≤ 5%) to minimize its effect on solubility.[8]

-

Incubation: Mix the plate and incubate at a constant temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a laser nephelometer.[12] The instrument detects the light scattered by any precipitate that has formed.

-

Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the light scattering signal significantly increases above the baseline is reported as the kinetic solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 3-(2-(benzyloxy)ethoxy)benzaldehyde.

-

Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[13] This relationship is governed by the enthalpy of solution. A quantitative understanding of this relationship is crucial for processes like crystallization.

-

Solvent Polarity and Hydrogen Bonding: As discussed, the interplay between the polarity of the solute and solvent is a primary determinant of solubility.[14][15] Solvents with similar polarity and hydrogen bonding capabilities to the solute will generally be more effective.

-

Crystalline Form (Polymorphism): If 3-(2-(benzyloxy)ethoxy)benzaldehyde can exist in different crystalline forms (polymorphs), each form may have a different solubility. The most stable polymorph will have the lowest solubility.

Conclusion

This technical guide has provided a detailed predictive and practical framework for understanding and determining the . By leveraging the principles of molecular interactions and employing robust experimental methodologies like the shake-flask method and nephelometry, researchers can obtain the critical solubility data needed to advance their work in drug discovery, chemical synthesis, and materials science. The provided protocols are designed to be self-validating and offer a clear path to generating reliable and reproducible solubility results.

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- Hydrogen bonding properties of non-polar solvents - RSC Publishing. (n.d.).

-

High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed. (2024). SLAS Discovery, 29(3), 100149. Retrieved from [Link]

- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.).

-

Solubility Testing | Field Foundry HPLC Made Easy. (n.d.). Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. (2017). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

- Shake Flask logK - Lokey Lab Protocols. (2017).

-

Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Physical properties of organic compounds - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Dissecting Solvent Effects on Hydrogen Bonding - PMC. (n.d.). Retrieved from [Link]

-

How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (n.d.). Retrieved from [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. rheolution.com [rheolution.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Solubility Testing | Field Foundry HPLC Made Easy [fieldfoundry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

procedure for Williamson ether synthesis of benzaldehyde derivatives

Executive Summary

The functionalization of hydroxybenzaldehydes via Williamson ether synthesis is a cornerstone transformation in medicinal chemistry, serving as a critical entry point for synthesizing Schiff bases, styrenes, and heterocyclic pharmacophores. While theoretically simple (

This guide provides a validated, self-consistent framework for the O-alkylation of hydroxybenzaldehydes. It moves beyond textbook definitions to address the practical causality of yield loss, offering two distinct protocols: a High-Fidelity Aprotic Method (for complex/sensitive substrates) and a Phase Transfer Catalysis (PTC) Method (for scale-up and green chemistry compliance).

Strategic Analysis: The Benzaldehyde Paradox

Success in this synthesis requires navigating the competition between the desired nucleophilic substitution and aldehyde instability.

Mechanistic Causality

The reaction relies on the deprotonation of the phenolic hydroxyl group (

-

The Trap: Strong bases (NaOH, NaH) or protic solvents can interact with the aldehyde carbonyl (

).-

Cannizzaro Reaction: In the presence of concentrated hydroxide (

), the aldehyde disproportionates into benzyl alcohol and benzoic acid. -

Aldol Condensation: If the alkylating agent or solvent (e.g., acetone) has enolizable protons, the aldehyde can act as an electrophile, forming chalcone-like impurities.

-

The Solution: Matching

The ideal system uses a base strong enough to deprotonate the phenol but too weak to attack the aldehyde or deprotonate the alkyl halide (elimination).

-

Potassium Carbonate (

): The "Gold Standard." With a conjugate acid

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Base | Prevents Cannizzaro side-reactions common with NaOH. Granular form requires grinding to increase surface area. | |

| Solvent | DMF or MeCN | DMF: High dielectric constant promotes |

| Catalyst | KI (0.1 eq) | Finkelstein Exchange: If using alkyl chlorides or bromides, Iodide displaces the halogen in situ to form a more reactive alkyl iodide. |

| Atmosphere | Argon/Nitrogen | Benzaldehydes oxidize to benzoic acids upon prolonged exposure to air, especially under basic conditions. |

Visualization: Reaction Logic & Pathway

Figure 1: Mechanistic pathway highlighting the competition between productive O-alkylation and base-mediated side reactions.

Experimental Protocols

Protocol A: High-Fidelity Aprotic Synthesis (DMF/ )

Best for: Drug discovery, small-scale (mg to g), and valuable substrates.

Reagents:

-

Hydroxybenzaldehyde derivative (1.0 equiv)

-

Alkyl Halide (1.2 equiv)

- (anhydrous, freshly ground) (1.5 – 2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) – Optional, use for alkyl chlorides.

-

Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the hydroxybenzaldehyde in anhydrous DMF under an inert atmosphere (

or Ar). -

Deprotonation: Add the finely ground

. Stir at room temperature for 15 minutes. Observation: The solution often turns yellow/orange due to phenoxide formation. -

Addition: Add the alkyl halide dropwise via syringe. If using KI, add it now.

-

Reaction: Heat the mixture to 60°C .

-

Expert Note: Do not exceed 80°C unless necessary. Higher temps promote DMF decomposition (dimethylamine formation) and aldehyde oxidation.

-

-

Monitoring: Monitor by TLC (typically 2–4 hours). The aldehyde spot (lower

) should disappear; the ether spot (higher -

Workup (Critical for DMF removal):

-

Pour the mixture into ice-cold water (10x reaction volume). Rapid stirring usually precipitates the product if it is solid.

-

If solid: Filter, wash copiously with water (to remove DMF), and dry.

-

If oil: Extract with EtOAc (3x). Wash combined organics with LiCl solution (5%) or water (5x) to strip DMF. Dry over

and concentrate.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>10g), green chemistry, and simple alkyl halides.

Reagents:

-

Hydroxybenzaldehyde (1.0 equiv)

-

Alkyl Halide (1.5 equiv)

-

Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

-

Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

-

Base: NaOH (Solid or 10% aq solution) (2.0 equiv)

Procedure:

-

Biphasic Setup: Dissolve the aldehyde and Alkyl Halide in DCM.

-

Catalyst Addition: Add TBAB and the aqueous NaOH solution.

-

Agitation: Stir vigorously (high RPM is crucial for PTC emulsion). Reflux (approx. 40°C) for 4–12 hours.

-

Mechanism: The quaternary ammonium salt shuttles the phenoxide from the aqueous layer into the organic layer where it reacts with the alkyl halide. This segregation protects the aldehyde from the bulk aqueous base, reducing Cannizzaro risk.

-

Workup: Separate layers. Wash organic layer with water, 1M HCl (mild wash to neutralize trace base), and brine.

Quality Control & Troubleshooting

| Issue | Diagnosis (NMR/TLC) | Corrective Action |

| Low Conversion | Starting material remains. | Add 0.1 eq KI (Finkelstein). Ensure |

| Benzoic Acid Impurity | Broad peak >10 ppm (COOH). | Incomplete inert atmosphere. Purge solvents with Argon before use. |

| Cannizzaro Product | Appearance of benzyl alcohol ( | Base too strong. Switch from NaOH to |

| C-Alkylation | Complex aromatic region; loss of symmetry. | Solvent is too non-polar. Switch to DMF or DMSO to favor O-alkylation (hard/soft acid-base theory). |

Expert Verification (NMR):

-

Aldehyde Proton: Confirm the integrity of the aldehyde signal (singlet,

9.8–10.0 ppm). If this integral decreases relative to the aromatic ring without new ether peaks, side reactions are occurring. -

Ether Linkage: Look for the new alkoxy protons (

3.8–4.2 ppm).

Decision Matrix for Optimization

Figure 2: Decision tree for selecting the optimal synthetic protocol based on scale and substrate properties.

References

-

Williamson, A. W. (1850).[3][4][5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350.[3] Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

-

Rowe, J. E. (2005). "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis." Organic Process Research & Development, 9(2), 206–211.[7] Link

-

Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251–3254.[7] Link

Sources

Application Notes & Protocols for 3-(2-(benzyloxy)ethoxy)benzaldehyde: A Versatile Linker for Bioconjugation and Drug Development

Introduction

In the landscape of modern therapeutics, the role of the chemical linker has evolved from a simple covalent tether to a critical modulator of efficacy, stability, and safety.[1] Advanced drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) rely on sophisticated linkers to connect biologically active components, ensuring plasma stability and enabling conditional payload release or optimal ternary complex formation.[2][3] This guide introduces 3-(2-(benzyloxy)ethoxy)benzaldehyde, a novel linker construct, and provides a technical framework for its application in drug development. By dissecting its structural components, we can harness its unique properties for advanced bioconjugation strategies.

The molecule's design incorporates three key functional regions:

-

Aromatic Aldehyde: A versatile and reactive chemical handle for conjugation. The aldehyde group readily reacts with nucleophiles like primary amines, hydrazides, and aminooxy groups to form stable or conditionally cleavable linkages.[4]

-

Short-Chain Ethoxy Spacer: A hydrophilic di-ethylene glycol unit that can enhance the aqueous solubility of the linker-payload complex, a crucial factor in preventing aggregation and improving pharmacokinetic properties.[1][]

-

Benzyloxy Moiety: A benzyl ether group that provides structural rigidity and hydrophobicity, which can be fine-tuned to influence the overall physicochemical properties of the final conjugate. This group can also serve as a site for further chemical modification to create multi-functional linkers.

This document serves as a comprehensive guide for researchers, offering detailed protocols for leveraging the 3-(2-(benzyloxy)ethoxy)benzaldehyde linker in the synthesis of ADCs and PROTACs, along with methods for their characterization and validation.

Section 1: Linker Profile and Physicochemical Properties

Understanding the inherent properties of the linker is fundamental to designing a successful conjugate. The unique combination of a reactive aldehyde, a hydrophilic spacer, and a hydrophobic benzyl ether allows for nuanced control over the final product's characteristics.

Caption: Structure of 3-(2-(benzyloxy)ethoxy)benzaldehyde.

Table 1: Physicochemical Properties of 3-(2-(benzyloxy)ethoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | Calculated |

| Molecular Weight | 272.30 g/mol | Calculated |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | N/A |

| Reactive Group | Aldehyde (-CHO) | N/A |

| Key Features | Contains a short PEG spacer for hydrophilicity | [] |

| Contains a benzyl ether for structural definition | [6] |

Section 2: Core Conjugation Chemistries

The aldehyde functional group is the cornerstone of this linker's utility, enabling several reliable and high-yield conjugation reactions. The choice of reaction is dictated by the desired stability of the final linkage and the functional groups available on the molecule to be conjugated.

Reductive Amination

This is a robust method for conjugating the linker to primary amines, such as the ε-amine of lysine residues on antibodies or other proteins.[4] The reaction proceeds in two steps: the initial formation of a Schiff base (imine), which is subsequently reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).

Caption: Workflow for Reductive Amination.

Hydrazone Ligation

Reaction of the aldehyde with a hydrazide-functionalized payload creates a hydrazone bond. This linkage is particularly valuable because its stability is pH-dependent; it is relatively stable at physiological pH (~7.4) but can be cleaved under the mildly acidic conditions found in endosomes and lysosomes (pH 4.5–6.0).[7][8] This property makes it an excellent choice for creating acid-cleavable linkers for ADCs.[9]

Caption: Mechanism of pH-sensitive Hydrazone Ligation.

Section 3: Application in Antibody-Drug Conjugate (ADC) Development

The linker is a critical component of an ADC, ensuring that the cytotoxic payload remains securely attached to the antibody in circulation and is released efficiently at the target site.[] The 3-(2-(benzyloxy)ethoxy)benzaldehyde linker can be used to create ADCs with a pH-sensitive release mechanism.

Protocol 3.1: Synthesis of a pH-Sensitive ADC using a Hydrazide-Payload

This protocol describes the conjugation of a model hydrazide-containing payload (e.g., a fluorescent dye for analytical purposes) to a monoclonal antibody (mAb).

A. Materials and Reagents

-

Monoclonal Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS), pH 7.4

-

3-(2-(benzyloxy)ethoxy)benzaldehyde linker

-

Hydrazide-functionalized payload (e.g., Hydrazide-Dye)

-

Anhydrous Dimethylformamide (DMF)

-

Glacial Acetic Acid

-

PBS Buffer (pH 7.4 and pH 6.0)

-

Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer, SDS-PAGE equipment, Hydrophobic Interaction Chromatography (HIC) system

B. Experimental Procedure

-

Preparation of Linker-Payload Solution:

-

Dissolve a 10-fold molar excess of 3-(2-(benzyloxy)ethoxy)benzaldehyde and a 12-fold molar excess of the Hydrazide-Payload in a minimal volume of anhydrous DMF.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction at room temperature for 4 hours to form the hydrazone-linked "Linker-Payload" complex. Monitor completion by TLC or LC-MS. This pre-formation step is crucial to prevent the linker from reacting directly with the antibody.

-

-

Antibody Preparation:

-

Buffer exchange the stock mAb solution into PBS (pH 6.0) to facilitate the subsequent reaction. Adjust the mAb concentration to 5-10 mg/mL.

-

-

Reductive Amination to Form the ADC:

-

Add a 20-fold molar excess of the pre-formed Linker-Payload solution (from Step 1) to the mAb solution.

-

Prepare a fresh solution of sodium cyanoborohydride (NaCNBH₃) in PBS (pH 6.0). Add a 100-fold molar excess to the mAb/Linker-Payload mixture.

-

Incubate the reaction at 4°C for 18-24 hours with gentle agitation. The aldehyde of the linker will react with lysine amines on the antibody, and the NaCNBH₃ will reduce the resulting Schiff base to a stable bond.[4]

-

-

Purification of the ADC:

-

Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

-

Purify the resulting ADC from unreacted Linker-Payload and other small molecules using a pre-equilibrated SEC column (G-25) with PBS (pH 7.4) as the mobile phase.

-

Collect the protein-containing fractions, identified by monitoring absorbance at 280 nm.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for protein) and the specific wavelength for the payload/dye.

-

Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to assess purity and the presence of aggregates.

-

Conjugation Confirmation: Use SDS-PAGE (under reducing and non-reducing conditions) to confirm an increase in molecular weight corresponding to the conjugated payload.

-

Hydrophobicity Profile: Use HIC to assess the homogeneity of the ADC species.[1]

-

Table 2: Typical Quality Control Parameters for ADC Characterization

| Parameter | Method | Acceptance Criteria | Rationale |

| Average DAR | UV-Vis / HIC | 3.5 - 4.5 | Balances potency with maintaining favorable PK properties.[11] |

| Purity | SEC-HPLC | > 95% Monomer | Ensures removal of unreacted components and aggregates.[1] |

| Free Drug | RP-HPLC | < 1% | Minimizes off-target toxicity.[12] |

| Endotoxin | LAL Assay | < 0.5 EU/mg | Critical for in vivo applications. |

Section 4: Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[13] The linker connecting the target binder and the E3 ligand is critical for establishing a productive ternary complex.[14] The length, rigidity, and vector of the linker must be optimized. The 3-(2-(benzyloxy)ethoxy)benzaldehyde structure provides a versatile scaffold for PROTAC synthesis.

Protocol 4.1: General Strategy for PROTAC Assembly

This protocol outlines a synthetic strategy assuming a derivative of the linker is used, where the benzyl group is functionalized with an orthogonal handle (e.g., an alkyne) for a subsequent click chemistry reaction.

Caption: Synthetic workflow for PROTAC assembly.

A. Rationale and Synthetic Design

-

Phase 1 - First Component Attachment: A protein of interest (POI) ligand containing a primary or secondary amine is attached to the aldehyde of the linker via reductive amination. This forms a stable amine bond.

-

Phase 2 - Second Component Attachment: An E3 ligase ligand functionalized with an azide group is attached to the alkyne handle on the linker's benzyloxy tail using copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This "click chemistry" approach is highly efficient and bioorthogonal.[]

B. General Synthetic Procedure

-

Synthesis of POI-Linker Intermediate:

-

Dissolve the amine-containing POI ligand (1 eq.) and the alkyne-functionalized 3-(2-(benzyloxy)ethoxy)benzaldehyde derivative (1.1 eq.) in a suitable solvent like dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the POI-Linker-Alkyne intermediate.

-

-

Final PROTAC Assembly via Click Chemistry:

-

Dissolve the POI-Linker-Alkyne intermediate (1 eq.) and the azide-functionalized E3 ligase ligand (1.1 eq.) in a solvent mixture such as t-BuOH/H₂O.

-

For CuAAC, add copper(II) sulfate (CuSO₄) (0.1 eq.) and sodium ascorbate (0.2 eq.).

-

Stir at room temperature for 6-12 hours.

-

Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule using preparative HPLC.

-

Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Section 5: Conclusion and Future Perspectives

3-(2-(benzyloxy)ethoxy)benzaldehyde represents a promising and versatile chemical linker for researchers in drug development. Its aldehyde handle provides access to robust and well-established conjugation chemistries, while the integrated PEG and benzyl ether moieties offer opportunities to fine-tune the solubility, stability, and spatial characteristics of the resulting bioconjugate. The protocols outlined herein provide a foundational framework for applying this linker in the construction of advanced therapeutics like ADCs and PROTACs.

Future work should focus on synthesizing a library of derivatives to explore the impact of PEG chain length and substitutions on the benzyl ring. Incorporating additional cleavable motifs or dual-functional handles could further expand the utility of this promising chemical scaffold, empowering the development of next-generation targeted therapies.

References

- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Public

- Cleavable linkers in antibody-drug conjug

- Cleavable linkers in antibody–drug conjugates - David Spring's group - University of Cambridge.

- Cleavable vs. Non-Cleavable Linkers - BroadPharm.

- Cleavable linkers for ADCs - ProteoGenix.

- Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - N

- Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More - BOC Sciences.

- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry - ACS Public

- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences.

- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC - PubMed Central.

- The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide - Benchchem.

- Antibody–drug conjugates: Recent advances in linker chemistry - PMC.

- Linkers for ADCs - NJ Bio, Inc.

- PEG Aldehyde, Aldehyde Linkers - BroadPharm.

- PROTAC Linkers - CD Bioparticles.

- PROTAC Linkers - ChemScene.

- How ADC Linkers Affect Drug Delivery and Targeting Selectivity? - BOC Sciences.

- PROTAC Linkers - BroadPharm.

- PROTACs with aromatic linkers. The benzyl linker in 53 provided...

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. njbio.com [njbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. PROTAC Linkers | BroadPharm [broadpharm.com]

- 14. chemscene.com [chemscene.com]

preparation of benzyl 2-bromoethyl ether for benzaldehyde synthesis

Application Note & Protocol

Topic: Strategic Synthesis of Benzaldehyde via Benzyl 2-Bromoethyl Ether Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the two-stage synthesis of benzaldehyde, a critical aromatic aldehyde in the fine chemical and pharmaceutical industries. The strategy involves the initial preparation of an intermediate, Benzyl 2-Bromoethyl Ether, via the Williamson ether synthesis, followed by its efficient oxidative cleavage to yield the target benzaldehyde. This application note elucidates the underlying chemical principles, provides detailed, field-tested protocols, and emphasizes the critical parameters for ensuring reaction success, safety, and purity. The methodologies are designed to be self-validating through rigorous in-process monitoring and final product characterization.

Part I: Synthesis of Benzyl 2-Bromoethyl Ether

Introduction & Strategic Rationale

Benzyl 2-bromoethyl ether (C₉H₁₁BrO, MW: 215.09 g/mol ) is a versatile bifunctional molecule, incorporating both a stable benzyl ether protecting group and a reactive primary alkyl bromide.[1][2] Its synthesis is a foundational step in various multi-step organic preparations.[3] The most direct and reliable method for its preparation is the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and a primary alkyl halide.[4]

The strategic choice of reactants is paramount to maximizing yield and minimizing side reactions. To avoid the competing E2 elimination pathway, the synthesis is designed such that the alkoxide is formed from the more sterically hindered alcohol (benzyl alcohol) and the halide is primary and unhindered (2-bromoethanol is not the halide source here, rather 1,2-dibromoethane or reacting benzyl alkoxide with 1,2-dibromoethane). A more common and direct approach involves the reaction between sodium benzyloxide and 1,2-dibromoethane, or directly from benzyl alcohol and 2-bromoethanol under specific conditions. However, for clarity and control, we will detail the reaction between a benzyl halide and 2-bromoethanol. This pathway leverages the high reactivity of benzyl bromide as an alkylating agent.[5]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) mechanism.[4] A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of 2-bromoethanol to form a potent nucleophile, the 2-bromoethoxide anion. This anion then performs a backside attack on the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group in a single, concerted step to form the ether linkage.[5][6]

Caption: Sɴ2 mechanism for the synthesis of Benzyl 2-bromoethyl ether.

Safety & Handling Precautions

Mandatory: This protocol must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is required at all times.

-

Benzyl Bromide (CAS 100-39-0): Highly toxic, corrosive, and a potent lachrymator (causes tearing).[7] Avoid inhalation of vapors and any contact with skin or eyes.[8] It is moisture-sensitive and should be handled under an inert atmosphere if possible.[8]

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Use in an anhydrous solvent and handle with extreme care.

-

2-Bromoethanol (CAS 540-51-2): Toxic and corrosive. Can cause severe skin burns and eye damage.

-

Anhydrous Solvents (THF/DMF): Flammable liquids. Ensure no ignition sources are present.

Experimental Protocol: Benzyl 2-bromoethyl ether

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Eq. |

| 2-Bromoethanol | 540-51-2 | 124.97 | 6.25 g (4.5 mL) | 50.0 mmol | 1.0 |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 2.2 g | 55.0 mmol | 1.1 |

| Benzyl Bromide | 100-39-0 | 171.04 | 8.55 g (6.0 mL) | 50.0 mmol | 1.0 |

| Anhydrous THF | 109-99-9 | - | 150 mL | - | - |

| Saturated NH₄Cl (aq) | 12125-02-9 | - | 50 mL | - | - |

| Diethyl Ether | 60-29-7 | - | 200 mL | - | - |

| Brine | - | - | 50 mL | - | - |

Procedure:

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Base Addition: Suspend sodium hydride (2.2 g, 55.0 mmol) in anhydrous THF (100 mL) in the reaction flask and cool the mixture to 0 °C in an ice bath.

-

Alkoxide Formation: Dissolve 2-bromoethanol (6.25 g, 50.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes via the dropping funnel.

-

Causality Insight: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. The formation of the alkoxide is the rate-determining step for the subsequent etherification.

-

-

Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (8.55 g, 50.0 mmol) dropwise over 20 minutes.

-

Reaction Completion: Remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The disappearance of benzyl bromide (starting material) indicates completion.

-

Work-up: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane to 95:5 hexane/ethyl acetate) to yield the pure product as a colorless to pale yellow liquid.[9]

Characterization and Validation

-

Appearance: Clear, colorless to pale yellow liquid.[2]

-

Boiling Point: ~254 °C (lit.)[10]

-

Density: ~1.36 g/mL at 25 °C (lit.)[10]

-

¹H NMR (CDCl₃, 500 MHz): The spectrum should be consistent with the structure. Expected peaks include: δ 7.30-7.40 (m, 5H, Ar-H), 4.60 (s, 2H, Ar-CH₂-O), 3.80 (t, 2H, O-CH₂-CH₂Br), 3.55 (t, 2H, OCH₂-CH₂-Br).[11] This analytical validation confirms the successful formation of the target ether.

Part II: Oxidative Synthesis of Benzaldehyde

Introduction & Method Selection

The conversion of a benzyl ether to benzaldehyde is an oxidative cleavage of the benzylic C-H bond. While several reagents can accomplish this, many are harsh, expensive, or lack selectivity, leading to over-oxidation to benzoic acid.[12] A highly effective and practical method utilizes a dimethyl sulfoxide (DMSO) based system, accelerated by hydrobromic acid (HBr).[13][14] This system provides good yields and is relatively simple to perform in a standard laboratory setting.

Causality of Reagents:

-

DMSO: Acts as the primary oxidant in the reaction.

-

HBr (48% aq.): Serves as a potent acid catalyst that activates the DMSO, making it a much more powerful oxidizing agent under these conditions.[14]

Proposed Reaction Mechanism

The reaction is believed to proceed through the formation of a key intermediate, a benzyloxysulfonium salt. The acidic conditions facilitate the activation of DMSO. The ether oxygen attacks the activated sulfur species, which, after rearrangement and elimination in the presence of a base (or solvent), yields benzaldehyde and dimethyl sulfide.

Caption: General scheme for the DMSO/HBr oxidation of a benzyl ether.

Experimental Protocol: Benzaldehyde

This protocol is adapted from the general procedure reported by Pasha, M. A., et al.[13][14]

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

| Benzyl 2-bromoethyl ether | 1462-37-9 | 215.09 | 4.30 g | 20.0 mmol |

| DMSO | 67-68-5 | - | 15 mL | - |

| HBr (48% aq.) | 10035-10-6 | - | 4.5 mL | ~40.0 mmol |

| Dichloromethane (DCM) | 75-09-2 | - | 75 mL | - |

| Saturated NaHCO₃ (aq) | 144-55-8 | - | ~50 mL | - |

| Brine | - | - | 30 mL | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Benzyl 2-bromoethyl ether (4.30 g, 20.0 mmol), DMSO (15 mL), and 48% aqueous HBr (4.5 mL).

-

Heating: Heat the solution to 110 °C in an oil bath.

-

Expertise Insight: The elevated temperature is necessary to drive the oxidation. The reaction progress should be monitored by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting ether spot is consumed (typically 5-8 hours).

-

-

Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature. Add brine (30 mL) to the mixture.

-

Neutralization: Carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 25 mL).

-

Washing: Combine the organic extracts and wash them with brine (2 x 15 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the DCM under reduced pressure.

-

Purification: The crude product can be purified by distillation or flash column chromatography on silica gel to afford pure benzaldehyde.

Characterization and Validation

-

Appearance: Colorless liquid with a characteristic almond-like odor.[15]

-

Boiling Point: 178-179 °C (lit.)[15]

-

FTIR Spectroscopy: A successful synthesis will show the disappearance of the ether C-O stretch (~1100 cm⁻¹) from the starting material and the appearance of a strong carbonyl C=O stretch at ~1700 cm⁻¹ for the aldehyde product.[16]

-

Purity: Can be assessed by GC-MS analysis.[17]

Overall Workflow Visualization

Caption: Two-stage synthetic pathway from benzyl bromide to benzaldehyde.

References

-

Pasha, M. A., & Jayashankara, V. P. (2007). Novel and Efficient Oxidation of Benzyl Ethers to Benzaldehydes by DMSO/49% Aq. HBr. Synthetic Communications, 37(10), 1723–1726. [Link]

-

Chemiz. Sommelet Reaction. YouTube. [Link]

-

Taylor & Francis Online. Novel and Efficient Oxidation of Benzyl Ethers to Benzaldehydes by DMSO/49% Aq. HBr. [Link]

-

ResearchGate. Aerobic transformation of benzyl ethers to the aldehydes. [Link]

-

Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Western Illinois University. [Link]

-

Wikipedia. Sommelet reaction. [Link]

-

Cambridge University Press. Sommelet Reaction. [Link]

-

ProQuest. Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. [Link]

-

Organic Reactions. The Sommelet Reaction. [Link]

-

Wikipedia. Kornblum oxidation. [Link]

-

Bratulescu, G. (2011). Synthesis of Aliphatic Aldehydes. Asian Journal of Chemistry, 23(5), 2233–2234. [Link]

-

Bratulescu, G. (2010). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. REV. CHIM. (Bucharest), 61(8), 773-774. [Link]

- Google Patents.

-

Park, K. K., et al. (2009). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC. [Link]

-

SynArchive. Kornblum Oxidation. [Link]

-

YouTube. Preparation of Benzaldehydes, Part 3: From Methyl Arenes. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

ResearchGate. Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum′s Reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-